3,4,7-Triazabicyclo[4.1.0]hepta-2,4-diene, 7-cyclohexyl-2,5-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,7-Triazabicyclo[410]hepta-2,4-diene, 7-cyclohexyl-2,5-diphenyl- is a complex organic compound known for its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,7-Triazabicyclo[4.1.0]hepta-2,4-diene, 7-cyclohexyl-2,5-diphenyl- typically involves the reaction of N-propargylic β-enaminones with acetylene dicarboxylates. The reaction is carried out in a nitrogen atmosphere to prevent oxidation and is usually performed in dry acetonitrile at elevated temperatures (around 60°C) for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3,4,7-Triazabicyclo[4.1.0]hepta-2,4-diene, 7-cyclohexyl-2,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in a polar solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or reduced bicyclic structures.
Substitution: Formation of substituted triazabicyclo compounds.
Scientific Research Applications
3,4,7-Triazabicyclo[4.1.0]hepta-2,4-diene, 7-cyclohexyl-2,5-diphenyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,4,7-Triazabicyclo[4.1.0]hepta-2,4-diene, 7-cyclohexyl-2,5-diphenyl- involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to participate in unique chemical reactions, potentially interacting with enzymes or receptors in biological systems. The exact pathways and molecular targets are still under investigation, but its reactivity suggests it could modulate biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Diphenyl-3,4-diazabicyclo[4.1.0]hepta-2,4-diene
- 7,7-Dimethyl-2,5-diphenylbicyclo[4.1.0]hepta-2,4-diene
- 1,2,3,4,5,6-Hexamethyl-7-phenyl-7-azabicyclo[2.2.1]hepta-2,5-diene
Uniqueness
3,4,7-Triazabicyclo[4.1.0]hepta-2,4-diene, 7-cyclohexyl-2,5-diphenyl- is unique due to its triazabicyclo structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and industrial processes.
Properties
CAS No. |
61165-27-3 |
---|---|
Molecular Formula |
C22H23N3 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
7-cyclohexyl-2,5-diphenyl-3,4,7-triazabicyclo[4.1.0]hepta-2,4-diene |
InChI |
InChI=1S/C22H23N3/c1-4-10-16(11-5-1)19-21-22(25(21)18-14-8-3-9-15-18)20(24-23-19)17-12-6-2-7-13-17/h1-2,4-7,10-13,18,21-22H,3,8-9,14-15H2 |
InChI Key |
POFUYVXRFJMEDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C3C2C(=NN=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.